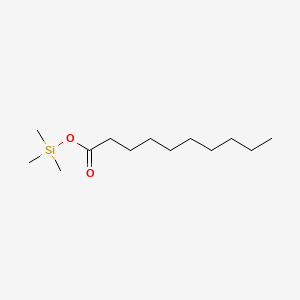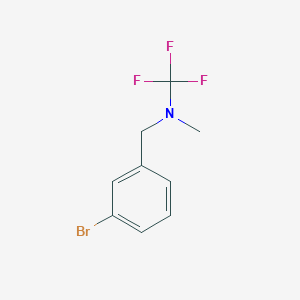![molecular formula C15H15NO B13948069 4-{2-[4-(Methylamino)phenyl]ethenyl}phenol CAS No. 866475-34-5](/img/structure/B13948069.png)
4-{2-[4-(Methylamino)phenyl]ethenyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylamino)styryl)phenol is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a phenol group and a methylamino group attached to a styryl moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylamino)styryl)phenol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for 4-(4-(Methylamino)styryl)phenol are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylamino)styryl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Aplicaciones Científicas De Investigación
4-(4-(Methylamino)styryl)phenol is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(Methylamino)styryl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methylamino group can act as a nucleophile, participating in substitution reactions and forming stable intermediates .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol: Shares the methylamino and phenol groups but lacks the styryl moiety.
4-Hydroxybenzaldehyde: Contains a phenol group but differs in the presence of an aldehyde group instead of a methylamino group.
Uniqueness
4-(4-(Methylamino)styryl)phenol is unique due to the combination of its phenol, methylamino, and styryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
866475-34-5 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-[2-[4-(methylamino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11,16-17H,1H3 |
Clave InChI |
ZWIARAQZLULYPG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)







![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)

